molecular formula C8H10N2 B6602707 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine CAS No. 860362-32-9

4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine

Cat. No.: B6602707
CAS No.: 860362-32-9
M. Wt: 134.18 g/mol
InChI Key: SZNKHYNMDQZAQF-UHFFFAOYSA-N
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Description

4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a fused pyridine and pyrrole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

The synthesis of 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a pyridine derivative, the introduction of a methyl group and subsequent cyclization can yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to form different reduced products.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, often using reagents like bromine or nitric acid.

    Coupling Reactions: These reactions can form new carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its role as a potential therapeutic agent, particularly in targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways can vary depending on the specific biological context, but common targets include kinases and other signaling molecules involved in cell proliferation and survival.

Comparison with Similar Compounds

4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine can be compared to other similar heterocyclic compounds, such as:

    1H-pyrrolo[2,3-b]pyridine: This compound also features a fused pyridine and pyrrole ring but differs in the position of the nitrogen atoms.

    Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.

    1H-pyrrolo[3,4-c]pyridine: Another related compound with a different ring fusion pattern, often studied for its unique biological properties.

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-6-7-2-4-10-8(7)3-5-9-6/h2,4,10H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNKHYNMDQZAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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